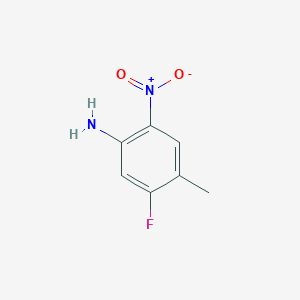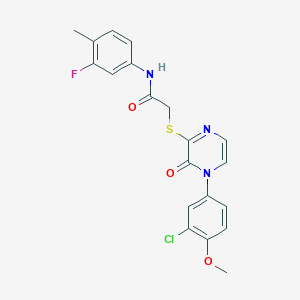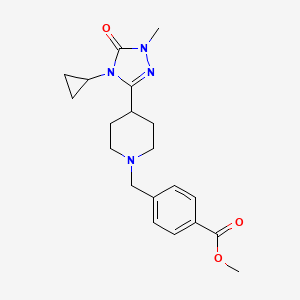
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is an organic compound with diverse applications in chemical, biological, and industrial fields. Its unique structure combines functional groups that enable multiple reactions and interactions, making it a compound of significant interest for researchers and industry professionals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide generally involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 4-methoxy-6-methyl-2-oxopyridine:
Reagents: 4-methoxypyridine, methylating agent (e.g., methyl iodide).
Conditions: Solvent like tetrahydrofuran (THF), base (e.g., potassium carbonate), reflux.
Formation of the pyridin-1(2H)-yl moiety:
Reagents: 4-methoxy-6-methyl-2-oxopyridine, ethylene diamine.
Conditions: Solvent (e.g., ethanol), elevated temperature.
Synthesis of 5-methylisoxazole-3-carboxamide:
Reagents: 5-methylisoxazole, chloroformate derivative.
Conditions: Inert atmosphere, solvent (e.g., dichloromethane), room temperature.
Final coupling:
Reagents: 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine, 5-methylisoxazole-3-carboxylic acid.
Conditions: Coupling agent (e.g., EDCI), solvent (e.g., DMF), room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would typically be scaled up with optimizations for yield and cost-effectiveness. Continuous flow chemistry and high-throughput screening of reaction conditions can improve efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidative transformations, particularly at the methyl groups.
Common reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, controlled temperature.
Reduction: The pyridin-2-one moiety can be reduced to yield different functional groups.
Common reagents: Sodium borohydride, hydrogen gas with catalysts.
Conditions: Solvent like methanol, low temperature.
Substitution: Various substitution reactions can occur, particularly on the pyridine and isoxazole rings.
Common reagents: Halogenating agents, nucleophiles.
Conditions: Aprotic solvents, room or elevated temperatures.
Major Products Formed
The main products of these reactions depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is often used as a building block for synthesizing complex molecules. Its reactive sites allow for extensive modification, making it valuable for developing new materials and catalysts.
Biology
This compound has potential applications in biological research as a probe or modulator of enzymatic activity. Its structure enables interactions with various biological targets, facilitating studies on enzyme function and inhibition.
Medicine
In medicine, it may be investigated for its therapeutic potential. The compound's ability to interact with specific proteins and receptors could make it a candidate for drug development, particularly in areas like oncology or infectious diseases.
Industry
Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, it likely interacts with enzymes or receptors, altering their activity through binding or inhibition. The exact molecular targets and pathways would vary based on the context, but common mechanisms might involve binding to active sites or allosteric modulation.
Comparación Con Compuestos Similares
Comparing this compound with others in its class highlights its unique features:
N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
N-(2-(4-methoxy-6-chloro-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: The chloro substituent introduces different electronic effects and steric hindrance.
N-(2-(4-methoxy-6-methyl-2-oxoquinolin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide:
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide stands out due to its specific substituents and resultant properties, which can be leveraged for targeted chemical transformations and applications.
Propiedades
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-6-11(20-3)8-13(18)17(9)5-4-15-14(19)12-7-10(2)21-16-12/h6-8H,4-5H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURKFKXXXOFJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2804967.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2804968.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)
![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

![5-[(4-ETHOXYPHENYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2804975.png)
![2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2804976.png)

![(E)-1-{[(2-chlorophenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2804978.png)



